molecular formula C22H21ClN4O3S B10904131 3-(2-chlorophenyl)-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B10904131
M. Wt: 456.9 g/mol
InChI Key: FSOMFJASFQYNGV-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-N~4~-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, a diethylamino carbonyl group, and a thienyl group

Preparation Methods

The synthesis of 3-(2-CHLOROPHENYL)-N~4~-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core isoxazole structure, followed by the introduction of the chlorophenyl, cyano, and diethylamino carbonyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-CHLOROPHENYL)-N~4~-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other isoxazole derivatives with different substituents. These compounds may share some properties but differ in their specific activities and applications. For example:

    3-(2-BROMOPHENYL)-N~4~-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    3-(2-FLUOROPHENYL)-N~4~-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE: Similar structure but with a fluorophenyl group instead of a chlorophenyl group. The uniqueness of 3-(2-CHLOROPHENYL)-N~4~-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H21ClN4O3S/c1-5-27(6-2)22(29)19-12(3)15(11-24)21(31-19)25-20(28)17-13(4)30-26-18(17)14-9-7-8-10-16(14)23/h7-10H,5-6H2,1-4H3,(H,25,28)

InChI Key

FSOMFJASFQYNGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C#N)C

Origin of Product

United States

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